3,6,9-Pentacosatriene
Description
3,6,9-Pentacosatriene (C₂₅H₄₆) is a conjugated triene hydrocarbon with double bonds at positions 3, 6, and 7. It is primarily identified as a sex-specific cuticular hydrocarbon in insects, notably in the spruce budworm (Choristoneura fumiferana), where it is exclusive to females and enhances male responses to pheromones . Its unsaturated structure contributes to its volatility and biological activity in chemical communication systems.
Properties
CAS No. |
90267-80-4 |
|---|---|
Molecular Formula |
C25H46 |
Molecular Weight |
346.6 g/mol |
IUPAC Name |
pentacosa-3,6,9-triene |
InChI |
InChI=1S/C25H46/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19H,3-4,6,8-10,12,14-16,18,20-25H2,1-2H3 |
InChI Key |
AEARNXGXBHBSIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CCC=CCC=CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6,9-Pentacosatriene can be synthesized through Z-selective Wittig reactions. This involves the reaction of corresponding aldehydes with a C9-ylide generated by mixing potassium hexamethyldisilazide (KHMDS) and n-nonyltriphenylphosphonium bromide . The reaction conditions typically require an inert atmosphere and low temperatures to ensure the selective formation of the Z-isomer.
Industrial Production Methods: While specific industrial production methods for 3,6,9-Pentacosatriene are not extensively documented, the general approach involves large-scale Wittig reactions followed by purification processes such as distillation or chromatography to isolate the desired triene compound .
Chemical Reactions Analysis
Types of Reactions: 3,6,9-Pentacosatriene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can convert the triene into a saturated hydrocarbon.
Substitution: Halogenation or other electrophilic substitution reactions can occur at the double bonds.
Common Reagents and Conditions:
Oxidation: Peracids or ozone are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine) or other electrophiles under controlled conditions.
Major Products:
Oxidation: Epoxytrienes or alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated trienes or other substituted derivatives
Scientific Research Applications
3,6,9-Pentacosatriene has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of conjugated trienes and their derivatives.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism by which 3,6,9-Pentacosatriene exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The conjugated double bonds allow it to participate in various chemical reactions, influencing biological pathways and processes. For example, in insect pheromone systems, it acts by enhancing the activity of primary pheromone components, thereby affecting insect behavior .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of C25 Hydrocarbons
Key Observations :
- Unsaturation vs. Saturation : The conjugated triene system in 3,6,9-pentacosatriene increases its reactivity and volatility compared to saturated analogs like n-pentacosane, enabling rapid pheromone diffusion .
- Branching Effects : Methyl-branched alkanes (e.g., methylpentatriacontane) in termites exhibit caste specificity but lack the conjugation seen in 3,6,9-pentacosatriene, reducing their volatility and altering receptor interactions .
Functional Analogs in Chemical Ecology
Table 2: Functional Analogs in Pheromone Systems
| Compound | Organism | Function | Structural Distinction |
|---|---|---|---|
| 3,6,9-Pentacosatriene | Spruce budworm | Enhances male attraction to pheromones | Conjugated triene with C25 backbone |
| (Z)-9-Tricosene | Housefly (Musca domestica) | Sex pheromone | Monoene (C23) with single double bond |
| 13-Methylhentriacontane | Termites | Neotenic reproductive signaling | Branched alkane (C31) |
Mechanistic Insights :
- Double Bond Positioning: The 3,6,9-triene configuration in 3,6,9-pentacosatriene allows for distinct molecular geometry, enhancing binding to olfactory receptors in spruce budworms compared to monoene pheromones like (Z)-9-tricosene .
- Chain Length : Longer chains (e.g., C35 methylpentatriacontane) in termites may stabilize cuticular matrices, while shorter trienes (C25) prioritize rapid signal transmission .
Comparative Analysis :
- Phosphorylated Trienes : The addition of a fluorinated phosphoryl group in 18-[fluoro(methoxy)phosphoryl]octadeca-3,6,9-triene introduces polar interactions absent in 3,6,9-pentacosatriene, expanding its utility in synthetic chemistry .
- Metal Coordination: Manganese complexes with triene ligands (e.g., tdda) demonstrate antifungal activity, highlighting the versatility of triene backbones in non-biological applications .
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